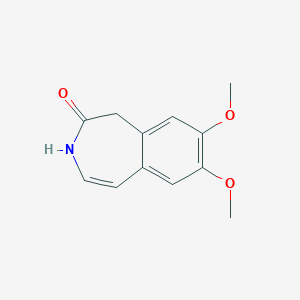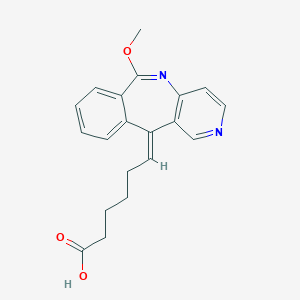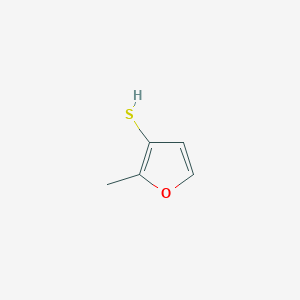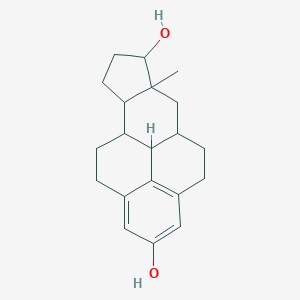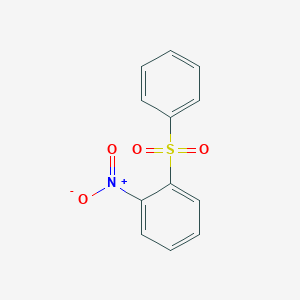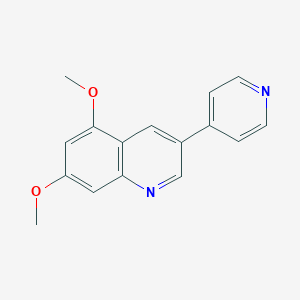
5,7-Dimethoxy-3-(4-pyridinyl)quinoline
説明
科学的研究の応用
Inhibition of PDGFRβ Tyrosine Kinase
This compound is a potent and selective inhibitor of human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ), with an IC50 value of 80 nM, showing more than 100-fold selectivity over other tyrosine and serine/threonine kinases .
Potential Application in Spinal Muscular Atrophy Research
It has been shown to effectively block the PDGF-mediated increase in the protein Survival Motor Neuron in fibroblasts from patients with spinal muscular atrophy .
作用機序
Target of Action
The primary target of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . PDGFRβ plays a crucial role in cell proliferation, survival, and migration .
Mode of Action
DMPQ acts as a potent and selective inhibitor of PDGFRβ . It binds to the active site of the receptor, thereby preventing the binding of its natural ligand, PDGF. This inhibits the receptor’s tyrosine kinase activity, leading to a decrease in downstream signaling .
Biochemical Pathways
By inhibiting PDGFRβ, DMPQ affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell growth and differentiation .
Result of Action
The inhibition of PDGFRβ by DMPQ can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on PDGF signaling . For example, DMPQ has been shown to effectively block the PDGF-mediated increase in the protein, Survival Motor Neuron, in fibroblasts from patients with spinal muscular atrophy .
Action Environment
The action, efficacy, and stability of DMPQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s ability to bind to its target .
特性
IUPAC Name |
5,7-dimethoxy-3-pyridin-4-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDLZBPKJEWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160107 | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
CAS RN |
137206-97-4 | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,7-Dimethoxy-3-(4-pyridinyl)quinoline of particular interest in the context of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase?
A1: The research paper " []" specifically identifies this compound as a potent and selective inhibitor of this particular enzyme. [] This discovery is significant because the platelet-derived growth factor receptor tyrosine kinase plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases. Therefore, understanding how 5,7-Dimethoxy-3-(4-pyridinyl)quinoline interacts with this enzyme at a molecular level could pave the way for developing novel therapeutic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



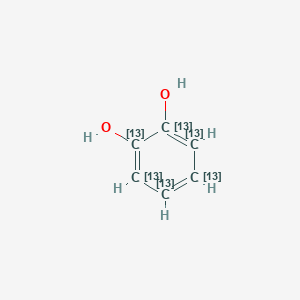
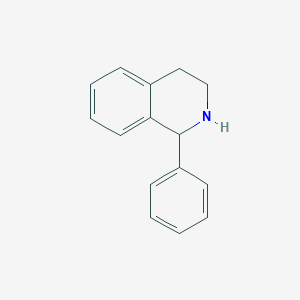

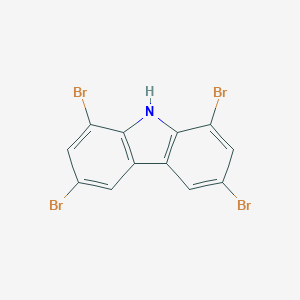


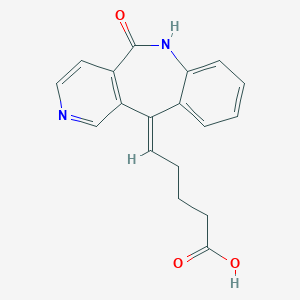
![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)

